![molecular formula C23H24N4O3 B5689171 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)
6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound has shown promising results in various studies, and its unique chemical structure has made it a subject of interest for many researchers.
作用機序
The mechanism of action of 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone is not fully understood, but it is believed to work by inhibiting specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, the compound has also been shown to bind to specific receptors in the brain, which may contribute to its potential applications in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone has several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential applications in treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone in lab experiments is its unique chemical structure, which allows for the study of its potential applications in various fields of research. However, one limitation of using the compound in lab experiments is its complex synthesis process, which requires specialized reagents and equipment.
将来の方向性
There are several future directions for research involving 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone. One potential direction is to further investigate its potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could explore the compound's potential applications in cancer research, such as its ability to inhibit the growth of cancer cells. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound, which would make it more accessible for researchers in various fields of study.
合成法
The synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone involves a multi-step process that requires the use of specialized reagents and equipment. The process begins with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methoxychalcone. This intermediate is then treated with hydrazine hydrate to form 4-methoxyphenylhydrazine, which is further reacted with 2-(4-phenyl-1-piperazinyl)acetic acid in the presence of acetic anhydride to form the final product.
科学的研究の応用
The unique chemical structure of 6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone has made it a subject of interest for many researchers in the field of medicinal chemistry. The compound has been studied for its potential applications in cancer research, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, the compound has also been studied for its potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-20-9-7-18(8-10-20)21-11-12-22(28)27(24-21)17-23(29)26-15-13-25(14-16-26)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOVJBUGYSMYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)
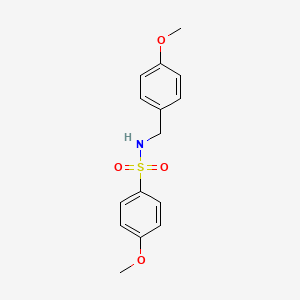

![[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5689126.png)
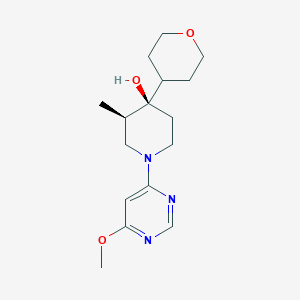
![(1S*,5R*)-3-isonicotinoyl-6-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5689142.png)
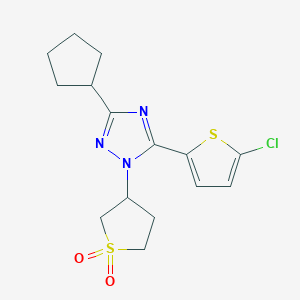
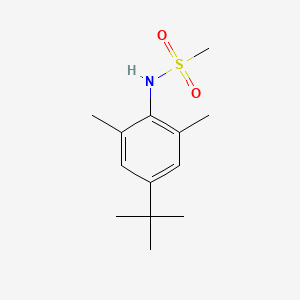
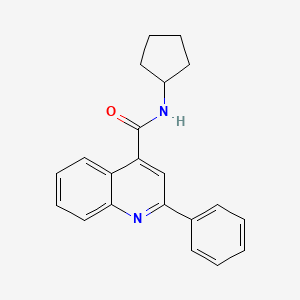
![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5689170.png)
![3-methyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5689176.png)
